3-异硫氰酸丙基三乙氧基硅烷

描述

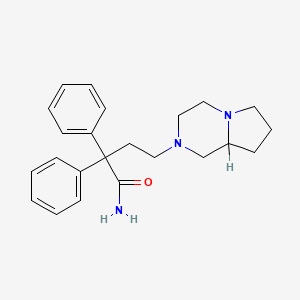

3-Isothiocyanatopropyltriethoxysilane is a compound of interest due to its unique chemical structure that allows for versatile applications in chemistry, particularly in the synthesis of heterocyclic compounds and materials science. Its synthesis, molecular structure analysis, chemical reactions, and properties have been extensively studied.

Synthesis Analysis

The synthesis of compounds related to 3-Isothiocyanatopropyltriethoxysilane involves transesterification reactions and Grignard reactions, highlighting the compound's flexibility and utility in organic synthesis. For example, the synthesis of 1-Isothiocyanatosilatrane from trisisopropanolamine and triethoxyisothiocyanato silane through transesterification reactions showcases a method of incorporating the isothiocyanato group into complex silane structures (Singh et al., 2012). Additionally, the Grignard reaction of 3-chloropropyltriethoxysilane to produce various alkylated derivatives underscores the adaptability of this compound in creating more complex molecules (Lin et al., 2000).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 3-Isothiocyanatopropyltriethoxysilane has been elucidated through various spectroscopic methods and X-ray crystallography. These studies reveal the distorted trigonal bipyramidal coordination at the silicon atom, with significant insights into the bond distances and angles that dictate the reactivity and stability of these compounds (Singh et al., 2012).

Chemical Reactions and Properties

Isothiocyanates play a crucial role in heterocyclic synthesis, enabling the formation of a wide array of structurally diverse and biologically significant compounds. The reactivity of the exocyclic NCS group in these molecules with various nucleophiles leads to numerous heterocyclic frameworks, underscoring the chemical versatility of isothiocyanate-containing compounds (Sharma, 1989).

科学研究应用

亲和层析应用: Kinkel 等人 (1984) 证明 ITCPS 可用于制备高性能亲和层析吸附剂。这些吸附剂已成功用于从培养的人类成纤维细胞中分离疏水性质膜蛋白。该研究强调了 ITCPS 在创建能够与氨基官能团偶联的“活化载体”中的用途,这对亲和层析应用至关重要 (Kinkel 等人,1984).

生物传感器和蛋白质芯片: Jang 和 Liu (2009) 探索了 3-氨基丙基三乙氧基硅烷 (APTES) 在生物传感器蛋白质芯片制造中的用途,APTES 是与 ITCPS 相关的化合物。他们的研究表明,APTES 可以成功固定在载玻片上,表明 ITCPS 在类似背景下具有潜在应用 (Jang 和 Liu,2009).

二氧化硅硅烷化优化: Howarter 和 Youngblood (2006) 研究了用 APTES 对二氧化硅进行硅烷化的最佳条件,为涉及 ITCPS 的类似工艺提供了相关见解。本研究的发现对于提高 ITCPS 在类似应用中的效率和功效具有重要意义 (Howarter 和 Youngblood,2006).

牙科粘接促进: Matinlinna 等人 (2005) 将 3-异氰酸丙基三乙氧基硅烷与 3-甲基丙烯酰氧基丙基三甲氧基硅烷进行比较,以促进牙科粘接。他们发现 ITCPS 显示出更高的水解稳定性和与双酚 A 二缩水甘油二甲基丙烯酸酯 (Bis-GMA) 树脂对钛的更好的粘合强度,表明其在牙科应用中的潜力 (Matinlinna 等人,2005).

螺环吲哚的合成: Tan、Xiao 和 Zeng (2017) 综述了 3-异硫氰酸吲哚在合成螺环吲哚的不对称级联反应中的应用,3-异硫氰酸吲哚与 ITCPS 密切相关。本研究表明 ITCPS 类化合物在复杂有机合成中的化学反应性 (Tan、Xiao 和 Zeng,2017).

氧化石墨烯功能化用于染料和铜去除: Chen 等人 (2016) 使用类似于 ITCPS 的 3-氨基丙基三乙氧基硅烷改性氧化石墨烯,以增强对染料和铜离子的吸附。这表明 ITCPS 在水处理和污染控制中具有潜在的环境应用 (Chen 等人,2016).

属性

IUPAC Name |

triethoxy(3-isothiocyanatopropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-11-10-15/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIJTLJNEIRZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

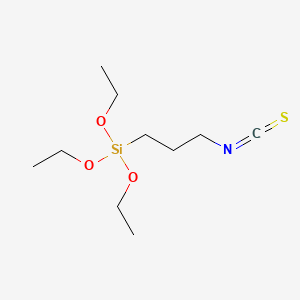

Canonical SMILES |

CCO[Si](CCCN=C=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207393 | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isothiocyanatopropyltriethoxysilane | |

CAS RN |

58698-89-8 | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058698898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-6-[(3,5-dimethoxyphenyl)aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)